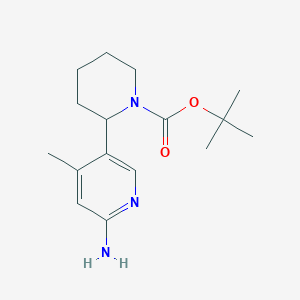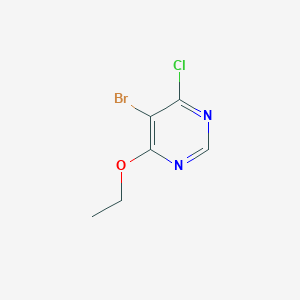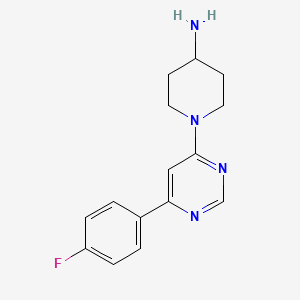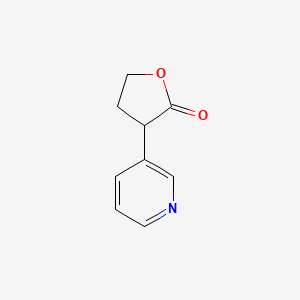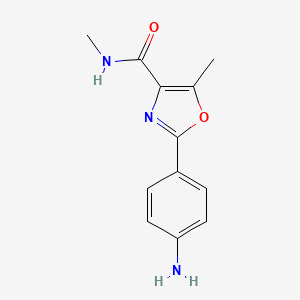
2-(4-Aminophenyl)-N,5-dimethyloxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Aminophenyl)-N,5-dimethyloxazole-4-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry This compound features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-N,5-dimethyloxazole-4-carboxamide typically involves the condensation of 4-aminophenyl derivatives with oxazole precursors under controlled conditions. One common method includes the reaction of 4-aminophenylacetic acid with oxalyl chloride to form an intermediate, which is then cyclized with dimethylamine to yield the target compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 0°C to 50°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and improve scalability. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and selectivity. Solvent systems like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used to dissolve reactants and facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Aminophenyl)-N,5-dimethyloxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Nucleophiles such as amines or thiols can react with the carboxamide group in the presence of base catalysts like sodium hydroxide (NaOH).
Major Products
Oxidation: Nitro derivatives of the aminophenyl group.
Reduction: Amines derived from the oxazole ring.
Substitution: Various substituted carboxamides depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Aminophenyl)-N,5-dimethyloxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antitumor and antimicrobial properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-(4-Aminophenyl)-N,5-dimethyloxazole-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The compound’s structure allows it to interact with nucleic acids and proteins, disrupting their normal function and leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Aminophenyl)benzothiazole: Known for its antitumor properties.
2-(4-Aminophenyl)imidazole: Used in the synthesis of pharmaceuticals.
2-(4-Aminophenyl)thiazole: Exhibits antimicrobial activity.
Uniqueness
2-(4-Aminophenyl)-N,5-dimethyloxazole-4-carboxamide is unique due to its oxazole ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different spectrum of interactions with biological targets, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C12H13N3O2 |
|---|---|
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
2-(4-aminophenyl)-N,5-dimethyl-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C12H13N3O2/c1-7-10(11(16)14-2)15-12(17-7)8-3-5-9(13)6-4-8/h3-6H,13H2,1-2H3,(H,14,16) |
Clé InChI |
YVOOYJSSOIYIJH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(O1)C2=CC=C(C=C2)N)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


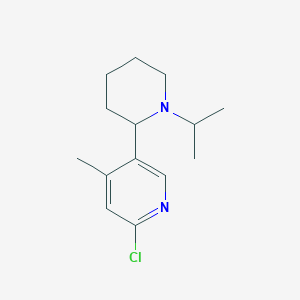
![Methyl 4-(4-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate](/img/structure/B11802469.png)
![Ethyl 6-iodobenzo[d]isoxazole-3-carboxylate](/img/structure/B11802474.png)
![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid](/img/structure/B11802491.png)

![8-Methyl-5-(piperazin-1-yl)pyrido[2,3-d]pyridazine](/img/structure/B11802499.png)
![trans-1,3,3a,4,5,10b-hexahydrobenzo[c]pyrrolo[3,4-e]azepin-6(2H)-one hydrochloride](/img/structure/B11802511.png)
